3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride
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Overview
Description
3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing ring, which is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride can be achieved through several methods. One common approach involves the regio- and stereoselective introduction of the amino and hydroxyl functional groups. For example, starting from trans-4-hydroxy-L-proline, a tethered aminohydroxylation reaction can be used to introduce these groups . The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the amino group may produce secondary or tertiary amines.
Scientific Research Applications
3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical assays.
Mechanism of Action
The mechanism of action of 3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Proline: An amino acid with a pyrrolidine ring structure.
Piperidine: A six-membered nitrogen-containing ring with similar chemical properties.
Uniqueness
3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride is unique due to the presence of both amino and hydroxyl functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H13ClN2O |
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Molecular Weight |
152.62 g/mol |
IUPAC Name |
(3-aminopyrrolidin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c6-5(4-8)1-2-7-3-5;/h7-8H,1-4,6H2;1H |
InChI Key |
NHFJEFJTXAPFMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CO)N.Cl |
Origin of Product |
United States |
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